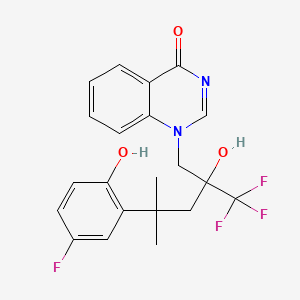

1-(4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one

Description

1-(4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a complex substitution pattern. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, particularly enzymes and receptors involved in microbial and inflammatory pathways .

Properties

Molecular Formula |

C21H20F4N2O3 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

1-[4-(5-fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl]quinazolin-4-one |

InChI |

InChI=1S/C21H20F4N2O3/c1-19(2,15-9-13(22)7-8-17(15)28)10-20(30,21(23,24)25)11-27-12-26-18(29)14-5-3-4-6-16(14)27/h3-9,12,28,30H,10-11H2,1-2H3 |

InChI Key |

RNMDYVFVCACMMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(CN1C=NC(=O)C2=CC=CC=C21)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, antibacterial effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 424.39 g/mol. Its structure features a quinazolinone core, which is known for various biological activities, and several substituents that may influence its pharmacological properties.

Structural Features

- Quinazolinone Core : Central to its activity, this structure has been associated with various therapeutic effects.

- Fluoro and Hydroxy Substituents : The presence of fluorine and hydroxyl groups can enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that compounds similar to the quinazolinone scaffold demonstrate significant antioxidant properties. A study evaluated the antioxidant activity using multiple assays, including ABTS and CUPRAC, revealing that compounds with hydroxyl groups in specific positions exhibited enhanced radical scavenging capabilities.

Key Findings

- Hydroxyl Group Positioning : The presence of hydroxyl groups in ortho or para positions on the phenyl ring significantly improves antioxidant activity. For instance, compounds with two hydroxyl groups showed EC50 values around 8 μM, indicating potent activity compared to monohydroxy derivatives which ranged from 23.0 to 69.9 μM .

- Comparative Analysis : The compound's antioxidant capacity was comparable to Trolox, a standard antioxidant, showcasing its potential therapeutic applications .

Antibacterial Activity

The compound was also evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that quinazolinone derivatives can exhibit potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Studies

- Inhibition of DNA Gyrase : Similar quinazolinone derivatives have demonstrated the ability to inhibit bacterial DNA gyrase with IC50 values as low as 0.012 μg/mL . This suggests a mechanism of action that could be relevant for the tested compound.

- Selectivity : The compound showed selectivity towards bacterial targets without affecting human topoisomerase II, indicating a favorable safety profile for potential therapeutic use .

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their structural features:

| Substituent Position | Activity Type | Observations |

|---|---|---|

| Ortho Hydroxyl | Antioxidant | Enhanced scavenging activity |

| Para Hydroxyl | Antioxidant | Required for optimal activity |

| Fluorine Substitution | Antibacterial | Increased potency against S. aureus |

The data suggests that modifications on the quinazolinone core can lead to significant changes in biological activity, paving the way for targeted drug design.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one exhibit significant anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related quinazoline compound inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism typically involves the modulation of inflammatory pathways and cytokine production.

Research Findings:

In vitro studies have indicated that quinazoline derivatives can reduce the production of pro-inflammatory cytokines in macrophages, thereby mitigating inflammation . This property is crucial for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

Quinazoline derivatives have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert their effects by inhibiting neuroinflammation and oxidative stress.

Case Study:

A recent study highlighted the neuroprotective potential of a structurally similar quinazoline compound in a mouse model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .

Antibacterial and Antifungal Properties

The compound has demonstrated antimicrobial activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Research Insights:

Studies have shown that quinazoline derivatives possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity against Candida species has been reported, indicating its potential use in treating infections caused by resistant pathogens .

Table of Applications

Comparison with Similar Compounds

Structural Comparison

The target compound shares the quinazolin-4(1H)-one core with several derivatives in the evidence, but its substitution pattern distinguishes it:

Key Observations :

- The trifluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., compounds) .

- The 5-fluoro-2-hydroxyphenyl substituent may improve target binding via halogen bonds and hydrogen bonds, similar to fluorophenyl groups in and .

- Unlike the thiazol/thiophene substituents in , the target’s substituents introduce steric bulk, which could limit binding to certain enzymatic pockets .

Pharmacological Activity

Hypotheses for Target Compound :

Preparation Methods

Base-Mediated Cyclization (Camps Cyclization)

- The quinazolin-4-one nucleus can be synthesized via base-mediated cyclization of N-(ketoaryl)amide precursors. This method, known as the Camps cyclization, involves intramolecular cyclization under basic conditions (often KOH) at elevated temperatures (~110 °C).

- For example, a ketoaryl amide intermediate is cyclized to form the quinazolin-4-one ring system, followed by demethylation steps (e.g., using BBr3) to yield hydroxy-substituted quinazolinones.

Cyclization of N-Acylanthranilic Acids and Amines

- Another efficient approach involves cyclization of N-acylanthranilic acids with amines in the presence of phosphorus trichloride (PCl3). This method is suitable for generating quinazolin-4-one derivatives with various substitutions at the 3-position.

- This reaction proceeds via activation of the acid to an acyl chloride intermediate, followed by intramolecular cyclization and ring closure to form the quinazolinone core.

Oxidative Cyclization Routes

- Oxidative cyclization of appropriate precursors (e.g., o-anthranilamides with aldehydes) under oxidative conditions can also afford quinazolin-4-one derivatives.

- This method is useful for synthesizing derivatives that are challenging to access by other cyclization strategies.

The side chain in the target compound contains a 4-(5-fluoro-2-hydroxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl moiety. Its preparation involves selective introduction of fluoro, hydroxy, methyl, and trifluoromethyl groups onto a pentyl backbone.

Construction of the Trifluoromethylated Pentyl Chain

- The trifluoromethyl group is typically introduced using trifluoromethylating reagents such as trifluoromethyl iodide, Ruppert-Prakash reagent (TMS-CF3), or via nucleophilic trifluoromethylation of suitable ketone or aldehyde precursors.

- Hydroxylation at the 2-position and methylation at the 4-position can be achieved by selective oxidation and alkylation reactions on the pentyl backbone.

Coupling the Side Chain to the Quinazolin-4-one Core

- The side chain is attached at the 1-position of quinazolin-4-one via nucleophilic substitution or amide bond formation depending on the functional groups present.

- Amide coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) have been demonstrated to be effective in coupling amino-functionalized side chains to quinazolinone cores with high yields and selectivity.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Base-mediated cyclization | Ketoaryl amide, KOH, 110 °C | Quinazolin-4-one intermediate |

| 2 | Demethylation | BBr3 | Hydroxy-substituted quinazolinone |

| 3 | Side chain synthesis | Trifluoromethylation, selective hydroxylation, methylation | Functionalized pentyl chain |

| 4 | Coupling | COMU, amine side chain, pyridine, DMF | Target compound with side chain attached |

Research Findings and Yields

- Yields for quinazolin-4-one formation via base-mediated cyclization typically range from 70% to 90%, depending on substrate and reaction conditions.

- Oxidative cyclization methods yield quinazolinone derivatives in moderate to good yields (50-80%).

- Coupling of side chains using COMU provides high coupling efficiency, often exceeding 85% yield with minimal side reactions.

- Selective trifluoromethylation and hydroxylation steps on aliphatic chains are reported with yields ranging from 60% to 90%, depending on reagent and substrate stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Base-mediated cyclization | Ketoaryl amide, KOH, 110 °C | High yield, straightforward | Requires ketoaryl amide precursor |

| Cyclization with PCl3 | N-acylanthranilic acid, amines, PCl3 | Good for 3-substituted quinazolinones | Sensitive to moisture |

| Oxidative cyclization | o-Anthranilamides, aldehydes, oxidants | Versatile, mild conditions | Moderate yields |

| Side chain trifluoromethylation | TMS-CF3, electrophilic reagents | Selective CF3 introduction | Sensitive reagents, cost |

| Amide coupling (COMU) | COMU, amines, pyridine | High coupling efficiency | Requires dry conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.